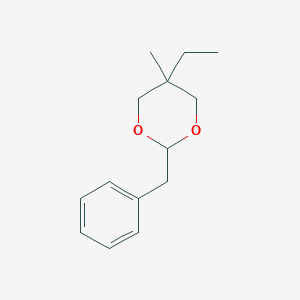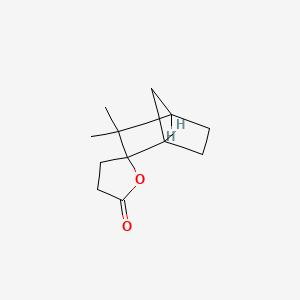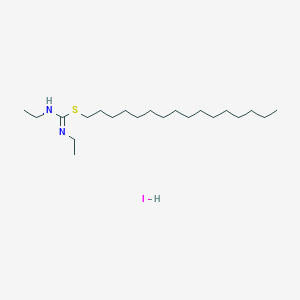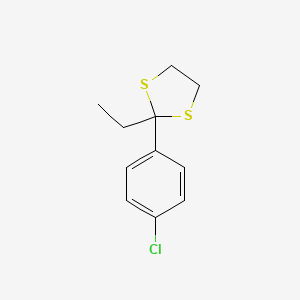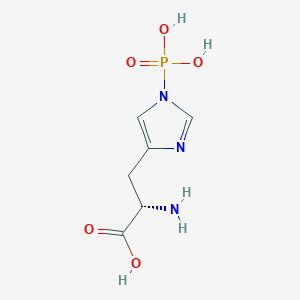![molecular formula C17H26O3 B14728223 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane CAS No. 6288-82-0](/img/structure/B14728223.png)
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring, a phenoxy group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the methylphenoxy group This is followed by the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization and alkylation steps. Purification of the final product is typically achieved through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Applications De Recherche Scientifique
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with active sites on enzymes, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where these properties are desired.
Propriétés
Numéro CAS |
6288-82-0 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C17H26O3/c1-4-5-8-11-17(3)19-13-15(20-17)12-18-16-10-7-6-9-14(16)2/h6-7,9-10,15H,4-5,8,11-13H2,1-3H3 |
Clé InChI |
ZTZQHPBVESZMQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OCC(O1)COC2=CC=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
